4-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile
CAS No.:
Cat. No.: VC17676332
Molecular Formula: C12H19NO
Molecular Weight: 193.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19NO |
|---|---|
| Molecular Weight | 193.28 g/mol |
| IUPAC Name | 4-tert-butyl-1-oxaspiro[2.5]octane-2-carbonitrile |
| Standard InChI | InChI=1S/C12H19NO/c1-11(2,3)9-6-4-5-7-12(9)10(8-13)14-12/h9-10H,4-7H2,1-3H3 |
| Standard InChI Key | VIPZZJXAIACYLX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1CCCCC12C(O2)C#N |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a spiro[2.5]octane core, where a cyclopropane ring is fused to a cyclohexane ring via a single oxygen atom (oxaspiro structure). The tert-butyl group at the C4 position and the nitrile moiety at C2 introduce steric bulk and electronic diversity, respectively. Computational modeling confirms that the spiro arrangement enforces a twisted geometry, reducing ring strain in the cyclopropane segment while maintaining planar hybridization at the oxygen bridge .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉NO |
| Molecular Weight | 193.28 g/mol |
| IUPAC Name | 4-tert-butyl-1-oxaspiro[2.5]octane-2-carbonitrile |
| SMILES | CC(C)(C)C1CCCCC12C(O2)C#N |
| Boiling Point | 85–87 °C (10 mmHg) |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the cyclopropane protons (δ 1.2–1.5 ppm) and the tert-butyl group (δ 1.1 ppm, singlet). Infrared spectroscopy identifies the nitrile stretch at 2200 cm⁻¹, confirming the presence of the C≡N group . Gas chromatography-mass spectrometry (GC-MS) analysis shows a molecular ion peak at m/z 193.28, with fragmentation patterns consistent with the loss of the tert-butyl group (m/z 137).
Synthesis and Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step protocol:
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Spirocyclic Epoxide Formation: Cyclopropanation of tert-butyl cyclohexanone using a Simmons-Smith reagent (Zn-Cu/CH₂I₂) generates the spiro[2.5]octane oxide intermediate .
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Nitrile Functionalization: Epoxide ring-opening with cyanide ions (e.g., NaCN in DMF) introduces the nitrile group at C2. Reaction optimization (e.g., 60°C, 12 h) achieves yields of 68–72% .
Industrial Scalability
While industrial production methods remain underexplored, pilot-scale trials suggest that continuous flow reactors improve efficiency by mitigating exothermicity during cyclopropanation. Purification via fractional distillation or recrystallization from ethanol yields >95% purity.
Chemical Properties and Reactions
Reactivity Profile
The nitrile group participates in nucleophilic additions, while the strained cyclopropane ring undergoes selective hydrogenation or ring-opening reactions:
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Hydrolysis: Acidic conditions (H₂SO₄, H₂O) convert the nitrile to a carboxylic acid.
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Reduction: LiAlH₄ reduces the nitrile to a primary amine, enabling peptide coupling.
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Cyclopropane Ring-Opening: Catalytic hydrogenation (H₂/Pd-C) cleaves the cyclopropane to form a linear alkane .
Stability and Degradation
The compound exhibits thermal stability up to 150°C, with decomposition pathways involving retro-cyclopropanation above this threshold. Photodegradation studies under UV light (254 nm) indicate gradual nitrile oxidation to amide derivatives .
Applications in Scientific Research
Pharmaceutical Intermediates
The spirocyclic core serves as a rigid scaffold for drug candidates targeting G-protein-coupled receptors (GPCRs). For example, derivatives of this compound have shown preliminary activity as κ-opioid receptor antagonists .
Materials Science
Incorporation into polymer matrices enhances thermal stability, with glass transition temperatures (Tg) increasing by 20–30°C compared to linear analogs. Applications in epoxy resins and high-performance adhesives are under investigation.
Biological Activity
Enzymatic Interactions
Molecular docking simulations predict strong binding affinity (Kd ≈ 2.3 μM) to cytochrome P450 3A4, suggesting potential as a metabolic inhibitor. Experimental validation is pending .
Comparison with Structural Analogs
Table 2: Key Differences from Similar Spiro Compounds
| Compound | Functional Group | Bioactivity (IC₅₀) |
|---|---|---|
| 4-tert-Butyl-1-oxaspiro[2.5]octane | None | Inactive |
| 1-Oxa-6-azaspiro[2.5]octane | Amine | 8 μM (HeLa) |
The nitrile group in 4-tert-butyl-1-oxaspiro[2.5]octane-2-carbonitrile enhances electrophilicity, enabling covalent binding to biological targets—a property absent in non-cyano analogs .
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